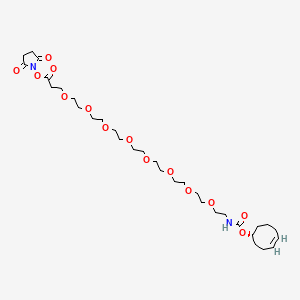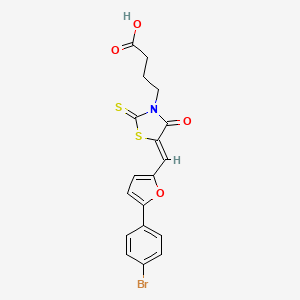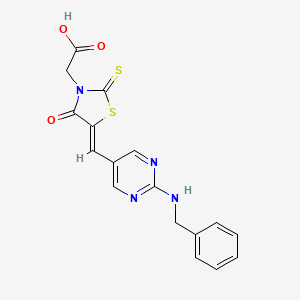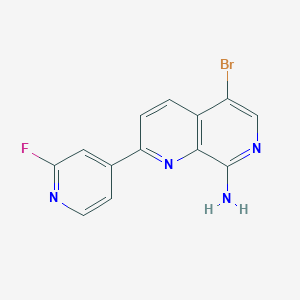
Tnik-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Traf2 and Nck-interacting kinase inhibitor 6 (Tnik-IN-6) is a compound that acts as an inhibitor of Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation. This compound has shown potential in treating neurological and psychiatric disorders due to its inhibitory concentration (IC50) of 0.93 μM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This step often includes the use of bromination, fluorination, and nitration reactions.
Functional group modifications:
Purification and isolation: The final compound is purified using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tnik-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Tnik-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various biochemical pathways.
作用机制
Tnik-IN-6 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is involved in various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation .
相似化合物的比较
Similar Compounds
NCB-0846: Another TNIK inhibitor with similar inhibitory effects on TNIK activity.
Compound 9: A compound structurally related to Tnik-IN-6, also acting as a TNIK inhibitor.
Uniqueness
This compound is unique due to its specific inhibitory concentration (IC50) of 0.93 μM, making it a potent inhibitor of TNIK.
属性
分子式 |
C13H8BrFN4 |
|---|---|
分子量 |
319.13 g/mol |
IUPAC 名称 |
5-bromo-2-(2-fluoropyridin-4-yl)-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C13H8BrFN4/c14-9-6-18-13(16)12-8(9)1-2-10(19-12)7-3-4-17-11(15)5-7/h1-6H,(H2,16,18) |
InChI 键 |
KARJFNUGCLEZKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=CN=C2N)Br)C3=CC(=NC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


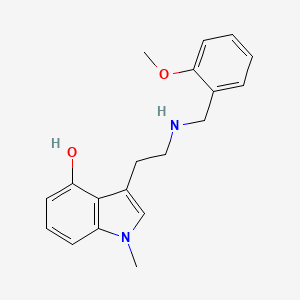

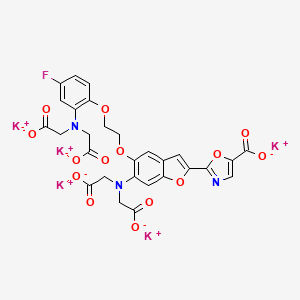



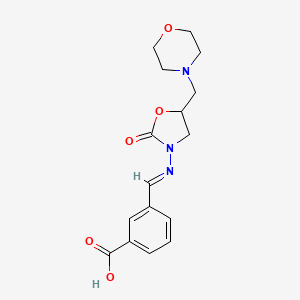
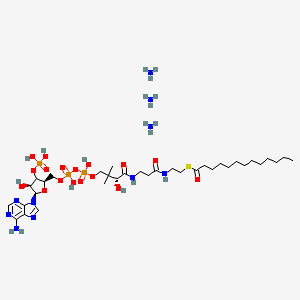

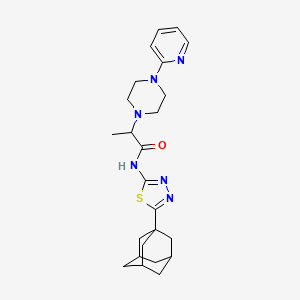
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
